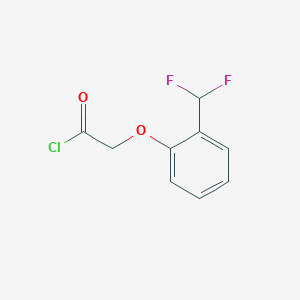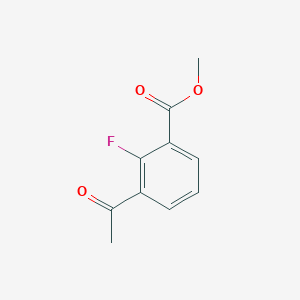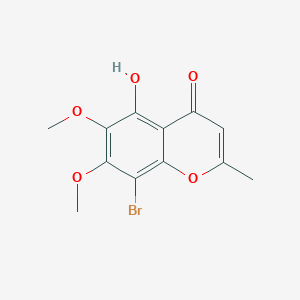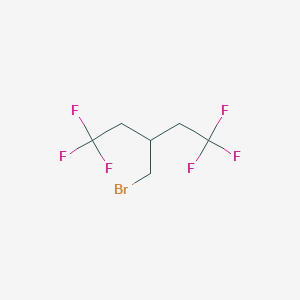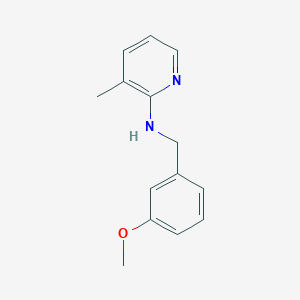
N-(3-methoxybenzyl)-3-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-3-methylpyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a pyridine ring, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3-methylpyridin-2-amine. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-(3-methoxybenzyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents, such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N-(3-methoxybenzyl)-3-methylpyridin-2-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(3-methoxybenzyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids and modulation of the endocannabinoid system . This mechanism is associated with various biological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
類似化合物との比較
N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)hexadecanamide: This compound also contains a methoxybenzyl group and is known for its FAAH inhibitory activity.
N-(3-methoxybenzyl)-9Z,12Z-octadecenamide: Another similar compound with a methoxybenzyl group, studied for its biological activities.
N-benzyl-9Z,12Z,15Z-octadecenamide: This compound shares structural similarities and is investigated for its potential therapeutic applications.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-3-methylpyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-11-5-4-8-15-14(11)16-10-12-6-3-7-13(9-12)17-2/h3-9H,10H2,1-2H3,(H,15,16) |
InChIキー |
AGFZCCYNIKLDNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NCC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




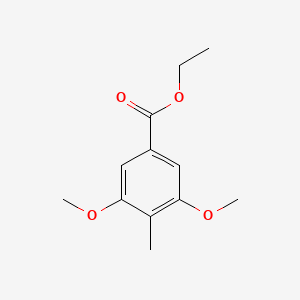
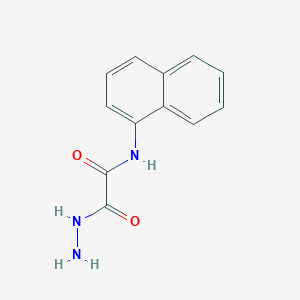

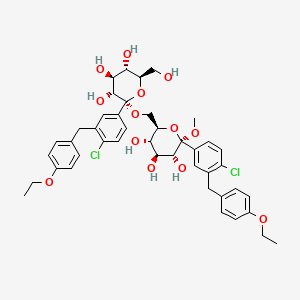
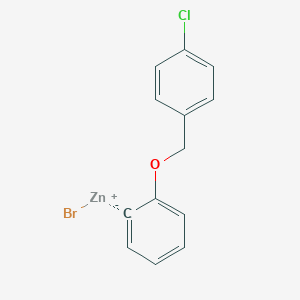
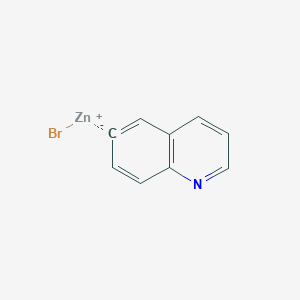
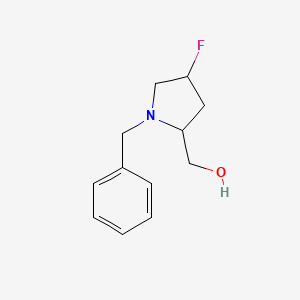
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
